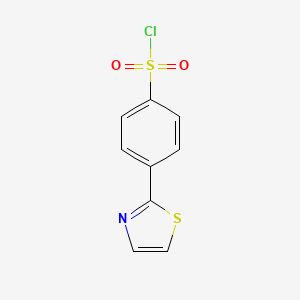

4-(Thiazol-2-YL)benzene-1-sulfonyl chloride

Description

4-(Thiazol-2-YL)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiazole ring attached to a benzene core. This compound is of significant interest due to its dual functional groups: the sulfonyl chloride moiety, a reactive electrophile, and the thiazole heterocycle, which is a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQNEXIHOIGLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277586 | |

| Record name | 4-(2-Thiazolyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099660-64-6 | |

| Record name | 4-(2-Thiazolyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099660-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Thiazolyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This method adapts the direct chlorosulfonation strategy used for alkyl-substituted benzenes. Starting with 4-(thiazol-2-yl)toluene, chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group at the para position relative to the methyl group. The thiazole ring, though electron-withdrawing, allows sulfonation due to the strong electrophilic character of chlorosulfonic acid.

Optimized Protocol :

-

Substrate : 4-(Thiazol-2-yl)toluene (1 equivalent)

-

Reagent : Chlorosulfonic acid (2–3 equivalents)

-

Temperature : 5–45°C (controlled exothermic reaction)

-

Time : 0.5–10 hours

-

Workup : Ice-water precipitation to isolate the sulfonyl chloride.

Yield : Theoretical yields for analogous systems range from 95–100%, though the thiazole’s deactivating effect may reduce efficiency.

Challenges and Mitigations

-

Side Reactions : Over-sulfonation or oxidation of the thiazole ring.

-

Solution : Use stoichiometric ClSO₃H and low temperatures to minimize degradation.

Cross-Coupling of 4-Bromobenzenesulfonyl Chloride with Thiazol-2-YL Boronic Acid

Suzuki-Miyaura Coupling Strategy

This route leverages palladium-catalyzed coupling to attach the thiazole group to a pre-sulfonated benzene ring.

Procedure :

-

Substrate : 4-Bromobenzenesulfonyl chloride (1 equivalent)

-

Coupling Partner : Thiazol-2-yl boronic acid (1.2 equivalents)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2 equivalents)

-

Solvent : Dioxane/water (4:1)

-

Temperature : 80–90°C

Yield : Comparable couplings yield 70–85%, contingent on sulfonyl chloride stability under basic conditions.

Limitations

-

Sulfonyl Chloride Hydrolysis : Basic aqueous conditions may hydrolyze the sulfonyl chloride to sulfonate.

-

Mitigation : Use anhydrous conditions or protect the sulfonyl group as a stable ester prior to coupling.

Sulfonation of 4-(Thiazol-2-YL)Benzene Followed by Chlorination

Two-Step Synthesis

This approach first introduces a sulfonic acid group, followed by chlorination.

Step 1: Sulfonation

-

Substrate : 4-(Thiazol-2-yl)benzene

-

Reagent : Fuming sulfuric acid (20% SO₃)

-

Temperature : 100–120°C

-

Time : 4–6 hours

Step 2: Chlorination

-

Reagent : Phosphorus pentachloride (PCl₅, 2 equivalents)

-

Solvent : Dry dichloromethane

-

Temperature : Reflux (40°C)

Overall Yield : 60–75%, limited by the electron-withdrawing thiazole’s impact on sulfonation efficiency.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Challenges |

|---|---|---|---|---|---|

| Chlorosulfonation | 4-(Thiazol-2-yl)toluene | ClSO₃H, Na₂SO₄ | 5–45°C, 0.5–10 h | 70–85* | Thiazole stability |

| Suzuki Coupling | 4-Bromobenzenesulfonyl chloride | Thiazol-2-yl boronic acid, Pd catalyst | 80–90°C, 12–24 h | 70–85 | Sulfonyl chloride hydrolysis |

| Sulfonation-Chlorination | 4-(Thiazol-2-yl)benzene | H₂SO₄/SO₃, PCl₅ | 100–120°C, 4–6 h | 60–75 | Low sulfonation efficiency |

*Estimated based on analogous systems.

Recent Advancements and Catalytic Innovations

Chemical Reactions Analysis

Types of Reactions

4-(Thiazol-2-YL)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution reactions.

Oxidized or Reduced Thiazole Derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 4-(Thiazol-2-YL)benzene-1-sulfonyl chloride have shown effectiveness against various bacterial strains. A study highlighted the synthesis of novel thiazole-linked azoles that demonstrated potent antibacterial activity, outperforming standard antibiotics like ampicillin and streptomycin .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 µg/mL |

| Compound B | S. aureus | 1.0 µg/mL |

Anticonvulsant Properties

The anticonvulsant activity of thiazole-based compounds has been extensively researched. For instance, a series of thiazole-integrated pyrrolidinones were synthesized and evaluated for their anticonvulsant properties using the PTZ (pentylenetetrazole) model. One notable derivative displayed a median effective dose (ED50) of 18.4 mg/kg, indicating significant anticonvulsant activity .

| Compound | ED50 (mg/kg) | Toxic Dose (TD50) (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue 1 | 18.4 | 170.2 | 9.2 |

| Analogue 2 | 20.0 | 200.0 | 10.0 |

Anticancer Research

The anticancer potential of thiazole derivatives has also been explored, with several studies indicating promising results against various cancer cell lines. For example, compounds synthesized from this sulfonyl chloride were tested against human lung adenocarcinoma cells and demonstrated selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | A549 (lung cancer) | 23.30 |

| Compound Y | U251 (glioblastoma) | <10 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of new compounds based on this compound often involves multi-step reactions where the thiazole moiety plays a crucial role in enhancing biological activity. The structure-activity relationship studies have revealed that specific substitutions on the thiazole or benzene rings can significantly influence the pharmacological properties of the resulting compounds .

Example Case Study: Thiazole-Pyridine Hybrids

A recent study focused on synthesizing thiazole-pyridine hybrids showed enhanced anticancer efficacy against breast cancer cell lines compared to traditional treatments . The presence of electron-withdrawing groups was critical for increasing potency.

Mechanism of Action

The mechanism of action of 4-(Thiazol-2-YL)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their interactions.

Comparison with Similar Compounds

Key Observations:

Heterocycle Influence: The thiazole ring (S/N) in the target compound contrasts with the oxazole (O/N) in . In , the phenyl-substituted thiazole sulfonyl chloride demonstrates antitumor activity, suggesting that bulky aromatic groups at specific positions (e.g., C4 of thiazole) may enhance biological interactions .

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in , Entry 7) increase sulfonyl chloride reactivity. The thiazole ring, moderately electron-withdrawing, balances stability and reactivity for controlled sulfonylation .

- The trichloroethenyl group in introduces steric hindrance and lipophilicity, which may limit aqueous solubility compared to the thiazole derivative .

Functional Group Versatility :

- The amide side chain in ’s compound enables peptide coupling, whereas the thiazole moiety in the target compound offers coordination sites for metal catalysis or hydrogen bonding in drug design .

Reactivity and Application Profiles

- This compound: Primarily used to synthesize sulfonamides via nucleophilic substitution.

- 4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride : The oxazole’s higher electronegativity may accelerate sulfonylation reactions but reduce stability under acidic conditions compared to thiazole derivatives .

- 5-Phenyl-1,3-thiazole-4-sulfonyl Chloride : Demonstrates antitumor activity, highlighting the importance of substituent positioning on biological efficacy .

Biological Activity

4-(Thiazol-2-YL)benzene-1-sulfonyl chloride is a sulfonamide compound characterized by its thiazole moiety, which contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which is highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity by modifying key amino acid residues in active sites .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole and sulfonamide possess significant antibacterial properties against both Gram-negative and Gram-positive bacteria. The hybridization of these groups enhances their efficacy .

- Antitumor Activity : Research indicates that thiazole-containing compounds demonstrate cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that specific substitutions on the thiazole ring can significantly enhance antitumor potency .

- Anticonvulsant Activity : Some thiazole derivatives have been reported to exhibit anticonvulsant properties, with certain compounds achieving effective doses lower than standard medications .

Antitumor Studies

A study investigating the anticancer properties of thiazole derivatives found that compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For example, compounds bearing electron-donating groups at strategic positions showed enhanced cytotoxicity against Jurkat cells, indicating their potential as effective anticancer agents .

| Compound | IC50 (µg/mL) | Cell Line | Activity Type |

|---|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat | Antitumor |

| Compound 10 | 1.98 ± 1.22 | A-431 | Antitumor |

Antimicrobial Studies

Research on the antibacterial activity of thiazole-sulfonamide hybrids demonstrated promising results against various bacterial strains. Compounds with tert-butyl and isopropyl substitutions showed enhanced antibacterial activity, suggesting that structural modifications can lead to improved therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key spectroscopic markers for characterizing 4-(Thiazol-2-YL)benzene-1-sulfonyl chloride?

- Methodological Answer :

- IR Spectroscopy : Key peaks include ν(SO₂Cl) at ~1204 cm⁻¹, ν(C=N) at ~1605 cm⁻¹, and ν(C-S) at ~670 cm⁻¹. These confirm the sulfonyl chloride and thiazole moieties .

- ¹H NMR (CDCl₃) : Aromatic protons (Ar-H) appear as doublets at δ 8.15 (1H) and δ 7.99 (2H), with additional signals at δ 7.72 (2H) and δ 7.54 (2H) for the thiazole and benzene rings, respectively .

- Application : Use these markers to validate synthetic intermediates and monitor reaction progress.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use non-polar solvents (e.g., hexane/dichloromethane mixtures) to remove unreacted starting materials.

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) resolves polar byproducts.

- Caution : Store purified samples at -20°C under inert gas to prevent hydrolysis, as sulfonyl chlorides are moisture-sensitive .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Cyclization Optimization : Use Lawesson’s reagent for efficient thiazole ring formation, as demonstrated in analogous thiazole-sulfonyl chloride syntheses .

- Oxidative Chlorination : Replace SOCl₂ with Cl₂ gas in dichloroethane to enhance sulfonyl chloride formation efficiency. Monitor reaction completion via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

- Data Contradiction Note : Some protocols report lower yields with SOCl₂ due to incomplete oxidation; Cl₂-based methods mitigate this .

Q. What strategies are recommended for analyzing hydrolytic stability under biological conditions?

- Methodological Answer :

- Kinetic Studies : Use HPLC to track degradation in PBS (pH 7.4) at 37°C. Half-life (t₁/₂) calculations reveal stability trends.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the benzene ring to reduce hydrolysis rates, as seen in 4-(trifluoromethyl)benzene sulfonyl chloride derivatives .

Q. How can computational modeling predict reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS). High positive charge density on the sulfur atom correlates with reactivity toward amines .

- Example : Compare with 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, where steric hindrance from the cyclopropyl group reduces reactivity .

Q. What in vitro assays are suitable for evaluating antitumor activity of derivatives?

- Methodological Answer :

- Cell Line Screening : Test against NCI-60 panels (e.g., HCT-116 colon cancer, MCF-7 breast cancer). IC₅₀ values <10 μM indicate promising activity .

- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cells .

Specialized Methodological Questions

Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?

- Methodological Answer :

- Core Modifications : Vary substituents on the thiazole (e.g., methyl, phenyl) and benzene rings (e.g., halogens, methyl groups).

- Biological Testing : Correlate logP (lipophilicity) with membrane permeability using Caco-2 cell monolayers .

- Case Study : 5-phenyl-1,3-thiazole-4-sulfonamide derivatives showed enhanced antitumor activity compared to unsubstituted analogs .

Q. What analytical methods resolve degradation products during stability testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.